molecular formula C22H24N2O2 B13711119 1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone CAS No. 1252149-81-7

1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone

Cat. No.: B13711119
CAS No.: 1252149-81-7
M. Wt: 348.4 g/mol
InChI Key: HCLKGIWGQTXYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 2-hydroxyphenyl group at position 1 and a 4-(2-indolyl)piperidyl moiety at position 2. The 2-hydroxyphenyl group may confer antioxidant or metal-chelating properties, as seen in similar phenolic compounds .

Properties

CAS No.

1252149-81-7

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-1-[4-(1H-indol-2-yl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C22H24N2O2/c25-21-8-4-2-5-17(21)9-10-22(26)24-13-11-16(12-14-24)20-15-18-6-1-3-7-19(18)23-20/h1-8,15-16,23,25H,9-14H2

InChI Key

HCLKGIWGQTXYOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC3=CC=CC=C3N2)C(=O)CCC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary based on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected 1-Propanone Derivatives

Compound Name Key Substituents Melting Point (°C) Notable Properties/Applications Reference
1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone 2-Indolyl-piperidyl, 2-hydroxyphenyl Not reported Hypothesized CNS activity Inferred
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazino]-1-propanone 4-Bromophenyl, 3-chlorophenyl-piperazino 73–74 Halogenated substituents enhance stability
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone 4-Fluorophenyl-piperazino, benzo[b]thiophen 131–132 Anticancer potential, high yield synthesis (96%)
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 2-Hydroxyphenyl, pyridin-4-yl Not reported Metal coordination, antioxidant activity
1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone Biphenylyl, 4-hydroxyphenyl-piperazinyl Not reported Potential serotonin receptor modulation

Key Observations:

Substituent Impact on Physicochemical Properties :

  • Halogenated derivatives (e.g., bromo, chloro) exhibit higher melting points and enhanced chemical stability compared to hydroxyl- or methoxy-substituted analogues .
  • The 2-hydroxyphenyl group in the target compound may improve solubility in polar solvents via hydrogen bonding, contrasting with lipophilic indole or biphenyl substituents .

The benzo[b]thiophen derivatives in demonstrate high synthetic yields (>95%) and possible anticancer activity, highlighting the role of fused heterocycles in enhancing bioactivity .

Synthetic Routes: Propanone derivatives are frequently synthesized via enaminone intermediates (e.g., using DMF-DMA) or nucleophilic substitution reactions with piperazine/piperidine precursors .

Research Findings and Limitations

  • Structural Uniqueness: The combination of 2-indolyl-piperidyl and 2-hydroxyphenyl groups in the target compound is distinct from analogues in the evidence, which typically feature simpler aryl or halogenated substituents. This uniqueness may lead to novel interactions with biological targets .
  • Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from related molecules.
  • Forensic Relevance : Analogues like indapyrophenidone () underscore the importance of characterizing such compounds for forensic identification, given their structural similarity to regulated substances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.